2-Amino-benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

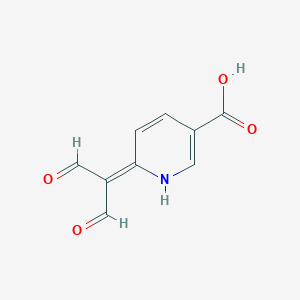

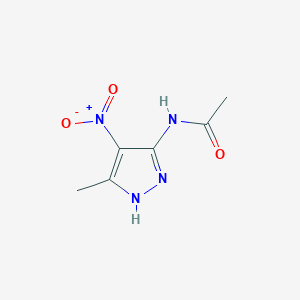

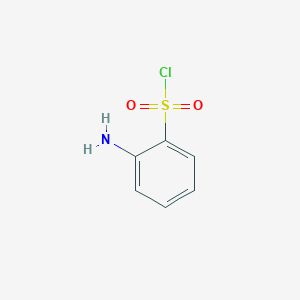

The linear formula of this compound is C6H5SO2Cl . It has a molecular weight of 176.62 . The SMILES string representation is ClS(=O)(=O)c1ccccc1 .Chemical Reactions Analysis

Benzenesulfonyl chloride is highly reactive towards water . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . The amine dissolves in the reagent phase, and immediately reacts (if it is 1º or 2º), with the resulting HCl being neutralized by the base .Physical and Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a density of 1.384 g/mL at 25 °C . It has a melting point of 13 to 14 °C and a boiling point of 251-252 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .作用機序

The mechanism of action of benzenesulfonyl chloride involves its reaction with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . The sulfonamide derivative from 2º-amines is usually an insoluble solid .

Safety and Hazards

Benzenesulfonyl chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

将来の方向性

Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . The closely related compound toluenesulfonyl chloride is often preferred because it is a solid at room temperature and easier to handle . Future research may focus on finding more efficient and safer ways to synthesize and handle this compound.

Relevant Papers A paper titled “Synthesis and evaluation of benzenesulfonic acid derivatives” evaluated 18 benzenesulfonyl acids and 2 benzenesulfonyl fluorides for their hNE inhibitory activities . Most of these compounds showed low inhibition activities against hNE .

特性

IUPAC Name |

2-aminobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMQCNNTMBBVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。